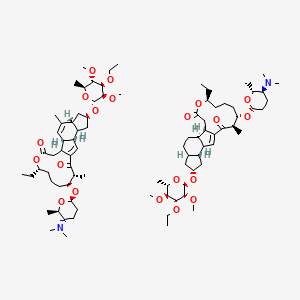
Lauroyl-L-carnitine-d3 (chloride)
Übersicht
Beschreibung
Lauroyl-L-Carnitin-d3 (Chlorid) ist ein deuteriummarkiertes Derivat von Lauroyl-L-Carnitinchlorid. Es ist eine stabile Isotopenverbindung, die hauptsächlich in der wissenschaftlichen Forschung verwendet wird. Die Verbindung ist bekannt für ihre Rolle in der Arzneimittelentwicklung, insbesondere bei der Quantifizierung von Arzneimittelmolekülen aufgrund ihrer stabilen schweren Isotope von Wasserstoff, Kohlenstoff und anderen Elementen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Lauroyl-L-Carnitin-d3 (Chlorid) wird durch Einbau von Deuterium in Lauroyl-L-Carnitinchlorid synthetisiert. Der Prozess beinhaltet die Substitution von Wasserstoffatomen durch Deuteriumatome in der Molekülstruktur. Dieser Deuterierungsprozess wird typischerweise mit deuterierten Reagenzien unter kontrollierten Bedingungen durchgeführt, um die Stabilität und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Lauroyl-L-Carnitin-d3 (Chlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung zur Handhabung deuterierter Reagenzien und zur Aufrechterhaltung der erforderlichen Reaktionsbedingungen. Das Endprodukt wird dann gereinigt und auf seine Isotopenreinheit und Stabilität geprüft .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Lauroyl-L-Carnitin-d3 (Chlorid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Sie kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.
Substitution: Die Deuteriumatome in der Verbindung können unter geeigneten Bedingungen durch andere Atome oder Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren zur Erleichterung von Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte und reduzierte Derivate von Lauroyl-L-Carnitin-d3 (Chlorid) sowie substituierte Verbindungen, bei denen Deuteriumatome durch andere funktionelle Gruppen ersetzt wurden .
Wissenschaftliche Forschungsanwendungen
Lauroyl-L-Carnitin-d3 (Chlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von Lauroyl-L-Carnitin-d3 (Chlorid) beinhaltet seine Rolle als Acylcarnitin. Es erleichtert den Transport von Fettsäuren in die Mitochondrien zur β-Oxidation und spielt so eine entscheidende Rolle im Energiestoffwechsel. Die Deuteriummarkierung ermöglicht eine präzise Verfolgung und Quantifizierung in Stoffwechselstudien .
Wirkmechanismus
The mechanism of action of Lauroyl-L-carnitine-d3 (chloride) involves its role as an acylcarnitine. It facilitates the transport of fatty acids into the mitochondria for β-oxidation, thereby playing a crucial role in energy metabolism. The deuterium labeling allows for precise tracking and quantitation in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Lauroyl-L-Carnitinchlorid: Die nicht-deuterierte Form der Verbindung, die für ähnliche Anwendungen verwendet wird, aber nicht die Vorteile der Deuteriummarkierung bietet.
Lauroyl-L-Carnitin-d9 Chlorid: Ein weiteres deuteriummarkiertes Derivat mit einem höheren Deuterierungsgrad.
Lauroyl-L-Carnitin-d3 Hydrochlorid: Eine ähnliche Verbindung mit einem anderen Gegenion, die in ähnlichen Forschungsanwendungen verwendet wird.
Einzigartigkeit
Lauroyl-L-Carnitin-d3 (Chlorid) ist einzigartig aufgrund seiner spezifischen Deuteriummarkierung, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Studien ermöglicht. Dies macht es besonders wertvoll in der Arzneimittelentwicklung und der Stoffwechselforschung .
Eigenschaften
IUPAC Name |
[(2R)-3-carboxy-2-dodecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-NZDFJUHXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B8088670.png)
![5-Methyl-2-[2-(morpholin-4-yl)ethoxy]aniline (2HCl)](/img/structure/B8088672.png)


![[(1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B8088698.png)



![(3R)-3-butanoyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate;hydrochloride](/img/structure/B8088726.png)



